molecular formula C13H13N3O2 B1504321 2-Tert-butyl-5-nitro-1H-indole-7-carbonitrile CAS No. 952664-97-0

2-Tert-butyl-5-nitro-1H-indole-7-carbonitrile

Cat. No. B1504321
M. Wt: 243.26 g/mol
InChI Key: BSJQIBDHKIHBHB-UHFFFAOYSA-N
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Patent
US08623905B2

Procedure details

To a solution of 2-amino-3-(3,3-dimethylbut-1-ynyl)-5-nitrobenzonitrile (1.7 g, 7.0 mmol) in THF (35 mL) was added TBAF (9.5 g, 28 mmol) at room temperature. The mixture was heated at reflux overnight. The reaction mixture was cooled and the THF was removed under reduced pressure. Water (50 ml) was added to the residue and the mixture was extracted with EtOAc. The organics were dried over Na2SO4 and the solvent was evaporated under vacuum to obtain 0.87 g of crude product 2-tert-butyl-5-nitro-1H-indole-7-carbonitrile which was used directly in the next step without purification.
Name
2-amino-3-(3,3-dimethylbut-1-ynyl)-5-nitrobenzonitrile
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
9.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:9]([C:10]#[C:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=1[C:4]#[N:5].CCCC[N+](CCCC)(CCCC)CCCC.[F-]>C1COCC1>[C:12]([C:11]1[NH:1][C:2]2[C:9]([CH:10]=1)=[CH:8][C:7]([N+:16]([O-:18])=[O:17])=[CH:6][C:3]=2[C:4]#[N:5])([CH3:15])([CH3:13])[CH3:14] |f:1.2|

Inputs

Step One
Name
2-amino-3-(3,3-dimethylbut-1-ynyl)-5-nitrobenzonitrile
Quantity
1.7 g
Type
reactant
Smiles
NC1=C(C#N)C=C(C=C1C#CC(C)(C)C)[N+](=O)[O-]
Name
Quantity
9.5 g
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
the THF was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (50 ml) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1NC2=C(C=C(C=C2C1)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.87 g
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.